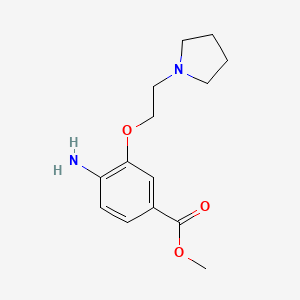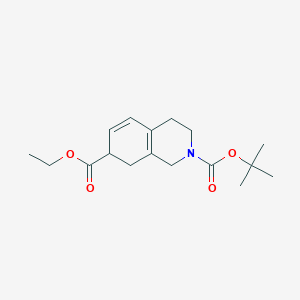![molecular formula C15H14N2O4 B13872006 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid is an organic compound with a complex structure that includes a methoxy group, a pyridine ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine-2-carboxylic acid, is first converted into its acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 5-methoxy-2-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 5-Hydroxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid.
Reduction: 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
5-Methoxy-2-aminobenzoic acid: Shares the methoxy and benzoic acid moieties but lacks the pyridine ring.
6-Methylpyridine-2-carboxylic acid: Contains the pyridine ring but lacks the methoxy and benzoic acid moieties.
特性
分子式 |
C15H14N2O4 |
|---|---|
分子量 |
286.28 g/mol |
IUPAC名 |
5-methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O4/c1-9-4-3-5-13(16-9)14(18)17-12-7-6-10(21-2)8-11(12)15(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
XDBXSGUZIHSULM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)


![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
![1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid](/img/structure/B13871966.png)





![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)
